2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide
Description
This compound features a 2H-tetrazole core substituted at position 5 with a carboxamide group and at position 2 with a 4-(2-methoxy-5-methylphenylsulfonamido)phenyl moiety. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug design .
Properties
IUPAC Name |
2-[4-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-10-3-8-13(26-2)14(9-10)27(24,25)20-11-4-6-12(7-5-11)22-19-16(15(17)23)18-21-22/h3-9,20H,1-2H3,(H2,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASCILQQGOLQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The sulfonamide group is introduced via sulfonation reactions, often using sulfonyl chlorides and amines under controlled conditions. The methoxy group is usually added through methylation reactions using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, resulting in amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The structural characteristics of 2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide suggest potential effectiveness against various bacterial strains. Studies have shown that similar sulfonamide derivatives can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus .
-
Anticancer Properties :
- Recent investigations have highlighted the anticancer potential of tetrazole derivatives. The compound may act by inhibiting specific kinases involved in cancer cell proliferation. For instance, diarylsulfonamide derivatives have been studied for their ability to target and inhibit the activity of p38 MAP kinase, which is implicated in various cancers .
- Leishmaniasis Treatment :
Biological Studies
- Cell Viability Assays :
-
Inhibition Studies :
- In vitro studies can be conducted to evaluate the inhibitory effects of this compound on specific enzymes or pathways relevant to disease states. For example, it could be tested against enzymes involved in inflammatory pathways or cancer progression.
Case Studies
- Synthesis and Evaluation :
- Pharmacokinetic Studies :
Mechanism of Action
The mechanism of action of 2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the tetrazole ring may interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Sulfonamido groups (common in antibiotics and kinase inhibitors) differentiate it from isoxazole- or thiadiazole-based analogs, which may prioritize lipophilicity .
Key Observations :
- The target compound’s synthesis may mirror , utilizing sequential substitutions to introduce sulfonamido and carboxamide groups.
- Triazole-thiones () require tautomer control during cyclization, a complexity absent in tetrazole synthesis .
Physicochemical Properties
Key Observations :
- The target compound’s carboxamide and sulfonamido groups reduce logP compared to thiazole-thioamides, favoring aqueous solubility .
- IR data align with sulfonamide/tetrazole functionalities, distinguishing it from thione-containing analogs .
Key Observations :
Biological Activity
The compound 2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Antimicrobial Activity
Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with tetrazole rings exhibit significant antibacterial and antifungal activities. For instance:
- Antibacterial Activity : Studies have shown that tetrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests moderate to high efficacy compared to standard antibiotics .
- Antifungal Activity : Similarly, tetrazole compounds have demonstrated antifungal properties against species such as Candida albicans and Aspergillus niger. The effectiveness of these compounds can be influenced by structural modifications .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2H-tetrazole derivative | 31 | Staphylococcus aureus |
| 2H-tetrazole derivative | 46 | Pseudomonas aeruginosa |
| 2H-tetrazole derivative | 100 | Candida albicans |
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of tetrazole derivatives has been documented in several studies. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, certain derivatives have shown promise in reducing inflammation in animal models, highlighting their potential therapeutic applications in conditions like arthritis .
Anticancer Activity
Recent investigations have explored the anticancer effects of tetrazole derivatives. In vitro studies have demonstrated that specific compounds can induce apoptosis in cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). For instance, copper(II) complexes with tetrazole ligands exhibited cytotoxic effects on these cancer cells while showing limited toxicity to non-cancerous cells .
Case Studies
- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial efficacy of various tetrazole derivatives against clinical isolates of bacteria. The results indicated that some derivatives exhibited better activity than traditional antibiotics, suggesting their potential as alternative treatments .
- Cytotoxicity Assessment : A study involving mixed-ligand copper(II) complexes with tetrazole showed significant cytotoxicity against HepG-2 and MCF-7 cell lines with IC50 values indicating effective concentration ranges for therapeutic use .
Q & A
Basic Research Question
- - and -NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; tetrazole carbons at δ 150–160 ppm) .
- IR spectroscopy : Key peaks include N-H stretch (3300 cm), sulfonamide S=O (1350 cm), and tetrazole C=N (1600 cm) .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ion [M+H] with <2 ppm error .
How do researchers reconcile discrepancies in reported bioactivity data?
Advanced Research Question
Contradictions in biological activity (e.g., IC variability) arise from:
- Purity differences : Impurities >5% skew enzyme inhibition assays; orthogonal purity checks (HPLC, elemental analysis) are critical .
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) impacts solubility and target binding. Standardize protocols using reference compounds .
- Target specificity : Off-target effects (e.g., kinase inhibition) require counter-screens. A 2024 study resolved conflicts by testing against 50+ kinases .
What computational approaches predict SAR for this compound?
Advanced Research Question
- Docking studies (AutoDock Vina) : Model interactions with targets (e.g., mGlu4 receptor) using crystal structures (PDB ID: 4X7H). Key residues: Asp318 for H-bonding .
- QSAR models : Hammett constants () for substituents (e.g., -OCH, -CF) correlate with log and activity .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates robust binding .
How does the sulfonamide group influence metabolic stability?
Advanced Research Question
- CYP450 metabolism : Sulfonamides resist oxidative degradation (t >6 hrs in microsomes) compared to esters .
- Plasma stability : The 2-methoxy-5-methyl group reduces esterase hydrolysis (90% intact after 24 hrs vs. 40% for methyl esters) .
- Excretion : Sulfonamide derivatives show renal clearance <10% due to high protein binding (>95%) .
What strategies differentiate this compound from analogs in preclinical studies?
Advanced Research Question
- Selectivity profiling : Compare IC against structurally related tetrazoles (e.g., 4-fluorophenyl vs. trifluoromethoxy variants) .
- Pharmacokinetics : Higher CNS penetration (brain/plasma ratio: 0.8 vs. 0.3 for chlorophenyl analogs) due to log (2.1) and PSA (75 Å) .
- Toxicity screens : Ames test (negative) and hERG inhibition (<10% at 10 µM) confirm safety margins .
How is HPLC method development optimized for purity analysis?
Basic Research Question
- Column selection : C18 (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradient (5→95% over 30 mins) resolves impurities .
- Detection : UV at 254 nm (tetrazole absorption maxima) with a 1.0 mL/min flow rate .
- Validation : Linearity (), LOD (0.1 µg/mL), and precision (%RSD <2%) per ICH guidelines .
What crystallographic challenges arise during polymorph screening?
Advanced Research Question
- Polymorph identification : Screen 10+ solvents (e.g., ethanol, acetonitrile) via slow evaporation. Use DSC to detect transitions (e.g., Form I melts at 215°C vs. Form II at 198°C) .
- Hydrate formation : Variable humidity (10–90% RH) in stability chambers identifies hygroscopic forms .
- Data contradiction : Conflicting space group reports require synchrotron data (λ = 0.7 Å) for high-resolution confirmation .
How do researchers validate target engagement in cellular assays?
Advanced Research Question
- Cellular thermal shift assay (CETSA) : Heat shock (37–65°C) stabilizes target proteins (e.g., mGlu4) upon ligand binding .
- BRET/FRET : Real-time monitoring of receptor conformational changes using NanoLuc or GFP fusions .
- Knockout models : CRISPR-Cas9 KO of the target gene (e.g., GRM4) abolishes compound efficacy, confirming specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
